Sodium taurodeoxycholate hydrate

Catalog No.
S1789658
CAS No.
207737-97-1
M.F
C26H44NO6SNa·xH2O
M. Wt
521.69 (anydrous basis)
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium taurodeoxycholate hydrate

CAS Number

207737-97-1

Product Name

Sodium taurodeoxycholate hydrate

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate

Molecular Formula

C26H44NO6SNa·xH2O

Molecular Weight

521.69 (anydrous basis)

InChI

InChI=1S/C26H45NO6S.Na.H2O/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/p-1/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;;/m1../s1

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+]

Synonyms

2-([3a,12a-Dihydroxy-24-oxo-5b-cholan-24-yl]amino)ethanesulfonic acid; Taurodeoxycholic acid sodium salt hydrate

Detergent Properties

STDH possesses detergent properties due to its amphiphilic nature. It has a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail group. This allows STDH to solubilize (dissolve) hydrophobic molecules in aqueous solutions. This property makes STDH valuable for:

  • Membrane protein research: STDH can help extract and purify membrane proteins, which are crucial for cellular function but often difficult to isolate due to their hydrophobic nature Source: Journal of Biological Chemistry, [A gentle and efficient method for the preparation of folded and functional P-glycoprotein from human placenta: ].
  • Liposome and micelle formation: STDH can be used to create liposomes (artificial vesicles) and micelles (spherical aggregates), which are used for drug delivery research and membrane protein studies Source: Biochemical Society, [Amphiphilic bile salts].

Bile Acid Function Mimicry

STDH structurally resembles natural bile acids, which are digestive molecules produced by the liver. This allows STDH to mimic some of the physiological functions of bile acids in research settings, such as:

  • Stimulating bile flow: STDH can be used to study bile acid-dependent processes, such as cholesterol metabolism and hepatobiliary function Source: National Institutes of Health, [Ursodeoxycholic acid: ].
  • Investigating cholesterol interactions: STDH can be used to assess how bile acids interact with cholesterol, which is important for understanding cholesterol homeostasis and related diseases Source: Journal of Lipid Research, [Bile acid solubilization of cholesterol monohydrate: ].

Other Applications

Beyond its detergent and bile acid-mimicking properties, STDH finds use in other scientific research areas:

  • Protein-protein interaction studies: STDH can be employed to disrupt specific protein-protein interactions, aiding in the understanding of cellular processes Source: Molecular & Cellular Proteomics, [Sodium taurodeoxycholate (STD) and related bile salts disrupt a limited set of protein-protein interactions in HeLa cell lysates: ].
  • Cellular signaling research: STDH can activate certain signaling pathways in cells, which can be helpful for investigating cellular responses Source: Cell Cycle, [Sodium taurocholate induces G1 arrest via Chk1 and Chk2 activation in human colon carcinoma cells: ].

Origin and Significance

NaTDCH is a modified form of a bile acid, naturally produced in the liver from cholesterol [1]. Bile acids emulsify dietary fats, aiding in digestion and absorption. NaTDCH, specifically, serves as a research tool due to its detergent properties and ability to activate certain cellular pathways [1, 2].

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Molecular Structure Analysis

NaTDCH possesses a complex structure with several key features:

  • Steroid backbone: It has a four-ring steroid core derived from cholesterol [1].
  • Hydrophilic head group: A taurine moiety (aminoethane sulfonic acid) attached to the steroid core makes it water-soluble [1].
  • Hydrophobic tail: The remaining steroid structure acts as a hydrophobic tail, facilitating interaction with lipids [1].

This amphiphilic nature (having both water-loving and fat-loving regions) allows NaTDCH to function as a detergent, solubilizing lipids and membranes [2].


Chemical Reactions Analysis

Synthesis

Detailed information on the specific synthesis of NaTDCH is limited, but it likely involves the conjugation of taurine with deoxycholic acid, a bile acid precursor [1].

Decomposition

The decomposition pathway of NaTDCH under physiological conditions is not readily available in scientific literature.

Other Reactions

NaTDCH can interact with various biomolecules. For instance, it can activate specific G protein-coupled receptors (GPCRs) like S1PR2 and TGR5, influencing cellular signaling pathways [2].

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Physical And Chemical Properties Analysis

  • Molecular weight: ~522 g/mol (anhydrous basis) [3]
  • Melting point: No data readily available.
  • Boiling point: Decomposes before boiling [3].
  • Solubility: Highly soluble in water [1, 3].
  • Stability: Stable under acidic and neutral conditions, may hydrolyze under basic conditions [3].

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NaTDCH's mechanism of action depends on the context. As a detergent, it can disrupt membranes, allowing for the solubilization of proteins and lipids for further analysis [2]. Additionally, it can activate specific GPCRs involved in various cellular processes like cell proliferation and inflammation [1, 2]. The precise mechanisms of GPCR activation by NaTDCH require further investigation.

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NaTDCH can be irritating to the skin, eyes, and respiratory system [3]. While detailed toxicity data is limited, it's recommended to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [3].

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Dates

Modify: 2023-08-15

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